Cas no 894770-97-9 (Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate)

894770-97-9 structure
Nome do Produto:Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate
N.o CAS:894770-97-9
MF:C15H27BO4
MW:282.183485269547
MDL:MFCD32710727
CID:5671898
PubChem ID:11694821
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate Propriedades químicas e físicas
Nomes e Identificadores
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- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate
- EN300-26975649
- 894770-97-9
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-4-pentenoic acid tert-butyl ester
- 1,3,2-Dioxaborolane-2-butanoic acid, 4,4,5,5-tetramethyl-γ-methylene-, 1,1-dimethylethyl ester
-
- MDL: MFCD32710727
- Inchi: 1S/C15H27BO4/c1-11(9-10-12(17)18-13(2,3)4)16-19-14(5,6)15(7,8)20-16/h1,9-10H2,2-8H3
- Chave InChI: SHRRMADSKVUEMY-UHFFFAOYSA-N
- SMILES: O1B(C(=C)CCC(=O)OC(C)(C)C)OC(C)(C)C1(C)C
Propriedades Computadas
- Massa Exacta: 282.2002395g/mol
- Massa monoisotópica: 282.2002395g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 20
- Contagem de Ligações Rotativas: 6
- Complexidade: 377
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 44.8Ų
Propriedades Experimentais
- Densidade: 0.96±0.1 g/cm3(Predicted)
- Ponto de ebulição: 301.7±44.0 °C(Predicted)
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26975649-0.25g |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate |
894770-97-9 | 95% | 0.25g |
$672.0 | 2023-09-11 | |
Enamine | EN300-26975649-10.0g |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate |
894770-97-9 | 95% | 10g |
$5837.0 | 2023-06-02 | |
Enamine | EN300-26975649-5g |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate |
894770-97-9 | 95% | 5g |
$3935.0 | 2023-09-11 | |
1PlusChem | 1P02AG6Z-250mg |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate |
894770-97-9 | 95% | 250mg |
$893.00 | 2023-12-16 | |
1PlusChem | 1P02AG6Z-5g |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate |
894770-97-9 | 95% | 5g |
$4926.00 | 2023-12-16 | |
1PlusChem | 1P02AG6Z-100mg |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate |
894770-97-9 | 95% | 100mg |
$643.00 | 2023-12-16 | |
1PlusChem | 1P02AG6Z-500mg |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate |
894770-97-9 | 95% | 500mg |
$1370.00 | 2023-12-16 | |
Enamine | EN300-26975649-1.0g |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate |
894770-97-9 | 95% | 1g |
$1357.0 | 2023-06-02 | |
1PlusChem | 1P02AG6Z-50mg |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate |
894770-97-9 | 95% | 50mg |
$452.00 | 2023-12-16 | |
Enamine | EN300-26975649-5.0g |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate |
894770-97-9 | 95% | 5g |
$3935.0 | 2023-06-02 |
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate Literatura Relacionada
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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